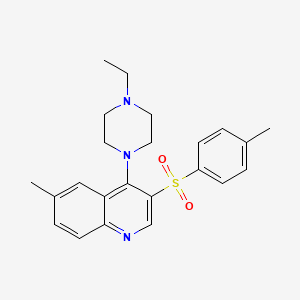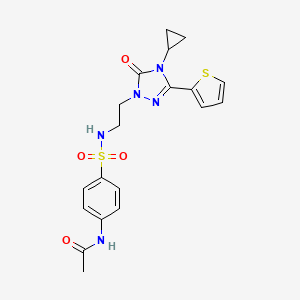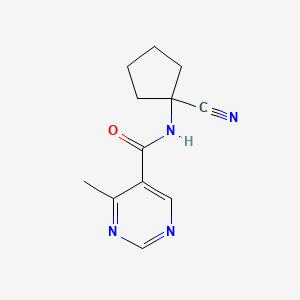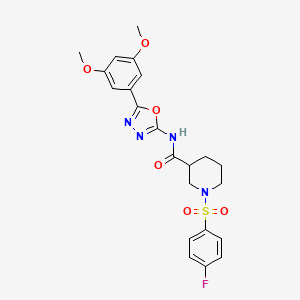
2-Hydroxy-4-methoxy-5-methylbenzaldehyde
Overview
Description
2-Hydroxy-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its distinctive chemical properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Reimer-Tiemann Reaction: One common method for synthesizing this compound involves the Reimer-Tiemann reaction, where 4-methoxyphenol is reacted with chloroform and sodium hydroxide. This reaction typically yields the desired compound with a high percentage.
Other Methods: Alternative synthetic routes may include the use of different starting materials and reagents, such as malononitrile, to form intermediates that can be further processed to obtain the target compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to achieve higher yields and purity. Continuous flow processes and advanced purification techniques are often employed to ensure the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 2-hydroxy-4-methoxy-5-methylbenzyl alcohol.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with modified hydroxyl or methoxy groups.
Mechanism of Action
Target of Action
It is known to be a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of eyes, skin, and hair.
Mode of Action
As a potential tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin .
Biochemical Pathways
The compound is likely involved in the melanin biosynthesis pathway due to its potential inhibitory effect on tyrosinase . By inhibiting tyrosinase, it could reduce the production of melanin, affecting pigmentation.
Result of Action
The molecular and cellular effects of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could result in changes to pigmentation.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-methoxy-5-methylbenzaldehyde has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment found in many organisms. By inhibiting this enzyme, this compound could potentially influence the production of melanin .
Cellular Effects
Given its potential role as a tyrosinase inhibitor, it may influence cellular processes related to pigment production
Molecular Mechanism
The molecular mechanism of this compound is likely related to its potential role as a tyrosinase inhibitor . It may bind to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin
Metabolic Pathways
Given its structural similarity to other benzaldehydes, it may be metabolized by similar enzymatic processes
Scientific Research Applications
2-Hydroxy-4-methoxy-5-methylbenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2-Hydroxy-4-methoxy-5-methylbenzaldehyde is structurally similar to other benzaldehyde derivatives, such as vanillin and 2-hydroxy-5-methoxybenzaldehyde. its unique combination of hydroxyl, methoxy, and methyl groups gives it distinct chemical properties and applications. Other similar compounds include:
Vanillin: A well-known flavoring agent with a similar structure but different functional groups.
2-Hydroxy-5-methoxybenzaldehyde: Another benzaldehyde derivative with a slightly different arrangement of substituents.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2-hydroxy-4-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCMVYESVILGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84422-52-6 | |
| Record name | 2-hydroxy-4-methoxy-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2794399.png)

![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)



![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea](/img/structure/B2794409.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)

![5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2794416.png)
![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)

![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)
